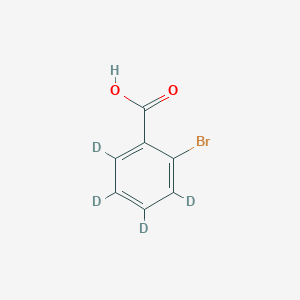

2-Bromobenzoic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H5BrO2 |

|---|---|

Poids moléculaire |

205.04 g/mol |

Nom IUPAC |

2-bromo-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |

Clé InChI |

XRXMNWGCKISMOH-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Br)[2H])[2H] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)Br |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical and Isotopic Characterization of 2-Bromobenzoic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and isotopic purity of 2-Bromobenzoic acid-d4, a deuterated analog of 2-Bromobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Data Presentation

The key quantitative data for 2-Bromobenzoic acid and its deuterated form are summarized in the tables below for straightforward comparison.

Table 1: Molecular Weight and Formula

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02[1][2] | 199.9473 |

| This compound | C₇HD₄BrO₂ | 205.04 | 203.9724 |

Table 2: Isotopic Purity of Commercial this compound

| Parameter | Value |

| Isotopic Purity (¹H) | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

Experimental Protocols

Accurate determination of molecular weight and isotopic purity is crucial for the application of deuterated compounds in quantitative assays. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Determination of Molecular Weight and Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for the precise mass determination of a molecule and for quantifying the distribution of its isotopologues.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in negative ion mode, as benzoic acids readily deprotonate to form [M-H]⁻ ions.

-

Set the mass spectrometer to a high-resolution mode (resolving power > 10,000) to enable the separation of isotopic peaks.

-

Acquire data over a mass range that encompasses the expected masses of the deuterated and non-deuterated species (e.g., m/z 198-210).

-

-

Data Analysis:

-

From the high-resolution mass spectrum, identify the monoisotopic peaks corresponding to the [M-H]⁻ ions of 2-Bromobenzoic acid (C₇H₄BrO₂⁻, expected m/z 198.9398) and this compound (C₇D₄BrO₂⁻, expected m/z 202.9649).

-

The relative intensity of these peaks is used to calculate the isotopic purity. The isotopic purity is determined by the following equation:

-

Isotopic Purity (%) = [Intensity of d4 peak / (Intensity of d4 peak + Intensity of d0 peak)] x 100

-

-

More advanced analysis can be performed to determine the distribution of d0, d1, d2, d3, and d4 species by examining the intensities of their respective isotopic peaks.

-

Determination of Isotopic Purity by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a valuable tool for determining the level of deuteration by quantifying the residual non-deuterated sites.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial. The internal standard should have a known purity and its ¹H NMR signals should not overlap with any signals from the analyte.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) that does not contain residual signals in the regions of interest.

-

-

Instrumentation and Analysis:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the area of a well-resolved signal from the internal standard and the area of the residual ¹H signals in the aromatic region of the this compound spectrum.

-

The isotopic purity (atom % D) can be calculated by comparing the integral of the residual proton signals to the integral of the internal standard of known concentration. The formula for this calculation is:

-

Moles of residual H = (Integral of residual H / Number of residual H) / (Integral of standard / Number of H in standard) x Moles of standard

-

Atom % D = [1 - (Moles of residual H / Total moles of compound)] x 100

-

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound, its deuterated analog, and the analytical methods used for their characterization.

Caption: Characterization workflow for this compound.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

An In-Depth Technical Guide to 2-Bromobenzoic acid-d4 for Researchers and Drug Development Professionals

Introduction

2-Bromobenzoic acid-d4 is a deuterated form of 2-Bromobenzoic acid, a versatile building block in organic synthesis. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and metabolic studies. This technical guide provides essential information on the properties, suppliers, and key applications of this compound, with a focus on its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Core Technical Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 2133385-73-4 |

| Molecular Formula | C₇HD₄BrO₂ |

| Molecular Weight | 205.04 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Purity | Typically ≥98 atom % D |

Supplier Information

A variety of chemical suppliers offer this compound, often with differing product specifications and available quantities. Researchers should consult the suppliers' websites and documentation for the most current information.

| Supplier | Product Number (Example) | Purity/Isotopic Enrichment (Typical) | Available Quantities |

| MedChemExpress | HY-Y1138S | 99.72% Purity | Inquire |

| LGC Standards | D-7726 | 98 atom % D | 25mg, 50mg, 100mg |

| Sigma-Aldrich (Merck) | 760536 | 98 atom % D, 99 atom % ¹³C | Custom Packaging |

| BOC Sciences | 137677 | Inquire | Inquire |

Note: Product numbers and available quantities are subject to change. Please verify with the supplier.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS Analysis

One of the primary applications of this compound is as an internal standard (IS) for the quantification of 2-Bromobenzoic acid and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

Below is a representative protocol for the analysis of a target analyte (e.g., 2-Bromobenzoic acid) in human plasma using this compound as an internal standard. This protocol is adapted from established methods for similar halogenated benzoic acids.

1. Materials and Reagents

-

2-Bromobenzoic acid (analyte) standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Standard and Internal Standard Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Bromobenzoic acid and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

3. Preparation of Working Solutions

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

4. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

For calibration standards and quality control samples, spike with the appropriate analyte working solution. For blank samples, add an equivalent volume of the 50:50 methanol/water mixture.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except the blank matrix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions (Illustrative)

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

2-Bromobenzoic acid: Precursor ion (m/z) 199/201 → Product ion (m/z) 155/157

-

This compound: Precursor ion (m/z) 203/205 → Product ion (m/z) 159/161

-

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br). The exact product ions should be optimized by direct infusion of the standards.

-

6. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for Sample Analysis

Figure 1: Experimental Workflow for LC-MS/MS Analysis (Max Width: 760px)

Logical Relationship of Deuterated Internal Standard Usage

Figure 2: Rationale for Using a Deuterated Internal Standard (Max Width: 760px)

Solubility Profile of 2-Bromobenzoic Acid-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobenzoic acid-d4, a deuterated analog of 2-Bromobenzoic acid. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document presents the known solubility of the non-deuterated parent compound, 2-Bromobenzoic acid, in various organic solvents. This information serves as a crucial reference point for researchers working with its deuterated counterpart. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided, which can be readily adapted for this compound.

Introduction to Deuteration and Solubility

Deuterium (B1214612), a stable isotope of hydrogen, is increasingly utilized in drug discovery and development to modulate the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients. The substitution of hydrogen with deuterium can influence a molecule's physicochemical properties, including its solubility. While the effects of deuteration on solubility are not always predictable, they can arise from subtle changes in intermolecular interactions and crystal lattice energies. Therefore, empirical determination of solubility for deuterated compounds remains a critical step in their characterization.

Quantitative Solubility Data of 2-Bromobenzoic Acid

The following table summarizes the available quantitative solubility data for the non-deuterated 2-Bromobenzoic acid in common organic solvents. These values provide a foundational understanding for solubility studies of this compound.

| Solvent | Solubility (mg/mL) | Notes |

| 95% Ethanol | 100[1][2] | Soluble, forming a clear, colorless to yellow solution.[1][2] |

| Methanol | 50 | Soluble, forming a clear, colorless solution. |

| Diethyl Ether | Slightly Soluble | - |

| Acetone | Soluble[3] | - |

| Chloroform | Soluble[3] | - |

| Hot Water | Slightly Soluble[3] | - |

It is important to note that these values are for the non-deuterated compound and should be used as an estimate for initiating solubility experiments with this compound.

Experimental Protocol for Determining Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the Saturation Shake-Flask Method [4]. This method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing of the solid and the solvent.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Calculation:

-

The solubility is expressed as the concentration of the solute in the saturated solution, typically in mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.

Caption: A flowchart of the shake-flask solubility method.

Conclusion

References

Spectroscopic Analysis of 2-Bromobenzoic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The introduction of four deuterium (B1214612) atoms onto the aromatic ring of 2-Bromobenzoic acid will have distinct effects on its NMR and mass spectra. The following tables summarize the predicted and known quantitative data for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Data for 2-Bromobenzoic acid-d4

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected Notes |

| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded and its chemical shift can be concentration and solvent dependent. |

| Absent | - | - | Aromatic-D | The signals corresponding to the aromatic protons in the non-deuterated compound (typically in the range of 7.2-7.8 ppm) will be absent due to the deuterium substitution. |

Table 2: Comparison of ¹³C-NMR Data for 2-Bromobenzoic acid and Predicted Data for this compound

| Carbon Atom | 2-Bromobenzoic acid Chemical Shift (δ) ppm[1][2] | Predicted this compound Chemical Shift (δ) ppm | Expected Notes |

| C=O | ~169.6 | Slightly shifted from 169.6 | Isotope effects from deuterium may cause a small upfield or downfield shift. |

| C-Br | ~122.0 | Slightly shifted from 122.0 | Isotope effects from deuterium may cause a small upfield or downfield shift. |

| Aromatic C-H/D | ~128.4, 132.1, 133.6, 135.3 | Slightly shifted from these values | Carbons directly bonded to deuterium will likely show a slight upfield shift and may exhibit splitting due to C-D coupling. |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Intensity | Notes |

| [M]⁺ | 205 | High | The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated compound (m/z 201) due to the four deuterium atoms. The presence of the bromine isotope pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) is expected. |

| [M+2]⁺ | 207 | High | Isotopic peak corresponding to the ⁸¹Br isotope. |

| [M-COOH]⁺ | 160/162 | Moderate | Fragmentation pattern showing the loss of the carboxylic acid group. |

The mass spectrum of the non-deuterated 2-bromobenzoic acid shows a prominent molecular ion peak at m/z 200 and 202, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br)[3][4].

Experimental Protocols

Standard experimental procedures for acquiring NMR and MS data are applicable. The following provides a general methodology.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H-NMR Spectroscopy: The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C-NMR Spectroscopy: This is usually performed on the same instrument. A proton-decoupled sequence is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H-NMR.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques.

-

Electron Ionization (EI): A common technique for volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. This technique often produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Conceptual Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: Workflow for the analysis of this compound.

References

synthesis and purification of 2-Bromobenzoic acid-d4

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromobenzoic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthetic route and purification protocol for this compound. The methodologies are based on established chemical principles and adapted from literature precedents for similar non-deuterated and deuterated aromatic compounds.

Proposed Synthesis of this compound

A plausible and efficient two-step synthetic pathway for this compound is proposed, starting from the readily available benzoic acid. The first step involves exhaustive bromination to produce a polybrominated intermediate, 2,3,4,5-tetrabromobenzoic acid. The subsequent step is a selective reductive dehalogenation using a deuterium (B1214612) source to yield the desired deuterated product.

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrabromobenzoic Acid

This protocol is adapted from methods for the exhaustive bromination of aromatic compounds.

Materials:

-

Benzoic acid

-

Bromine (Br₂)

-

20% Oleum (fuming sulfuric acid)

-

Sodium bisulfite

-

Ice

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place benzoic acid and 20% oleum.

-

Cool the mixture in an ice bath and slowly add bromine from the dropping funnel with vigorous stirring.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

The crude 2,3,4,5-tetrabromobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

To remove any unreacted bromine, wash the solid with a cold, dilute solution of sodium bisulfite, followed by another wash with cold water.

-

Dry the crude product under vacuum.

Step 2: Synthesis of this compound

This procedure is based on the general method for the deuteration of halogenated benzoic acids.

Materials:

-

2,3,4,5-Tetrabromobenzoic acid

-

Zinc dust (activated)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Acetic acid-d4 (CD₃COOD, 99.5 atom % D)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, suspend 2,3,4,5-tetrabromobenzoic acid in a mixture of deuterium oxide and acetic acid-d4.

-

Add activated zinc dust portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.

-

After the addition of zinc is complete, continue stirring at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Filter the reaction mixture to remove excess zinc and inorganic salts. Wash the residue with a small amount of D₂O.

-

Acidify the filtrate with a small amount of DCl (if necessary) and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude product is crucial to obtain a high-purity compound suitable for research and development. Recrystallization is a common and effective method.[1][2]

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Recrystallization Protocol

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Deuterium oxide (D₂O)

-

Activated carbon (optional)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Add hot D₂O dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/D₂O mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes key quantitative data for this compound and its non-deuterated analog for comparison.

| Parameter | 2-Bromobenzoic acid | This compound |

| Molecular Formula | C₇H₅BrO₂ | C₇HD₄BrO₂ |

| Molecular Weight | 201.02 g/mol | 205.04 g/mol |

| Appearance | White to off-white crystalline powder | Expected to be a white to off-white crystalline powder |

| Melting Point | 147-150 °C | Expected to be similar to the non-deuterated compound |

| Purity (typical) | >98% | >98% (after purification) |

| Deuterium Incorporation | N/A | >98 atom % D (expected) |

| ¹H NMR (CDCl₃, δ) | 8.00 (m, 1H), 7.72 (m, 1H), 7.47–7.34 (m, 2H) | Expected to show the absence of aromatic proton signals |

| MS (ESI-) m/z | 199/201 [M-H]⁻ | Expected: 203/205 [M-H]⁻ |

References

Stability and Storage of 2-Bromobenzoic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromobenzoic acid-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings.

Introduction

This compound is the deuterated form of 2-Bromobenzoic acid, a versatile building block in the synthesis of various nitrogen heterocycles and other complex organic molecules. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies. Ensuring the chemical stability of this compound is paramount to obtaining accurate and reproducible experimental results.

Chemical Stability and Degradation

Under normal laboratory conditions, this compound is a stable compound. However, like its non-deuterated analog, it is susceptible to degradation under certain conditions.

Incompatibilities: To prevent degradation, avoid contact with the following:

-

Strong oxidizing agents

-

Finely divided metals

Hazardous Decomposition Products: Exposure to excessive heat or fire can lead to the formation of hazardous decomposition products, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen bromide (HBr)

Recommended Storage Conditions

Proper storage is essential to maintain the quality and extend the shelf-life of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.

| Form | Storage Temperature | Duration | Container |

| Solid (Powder) | -20°C | 3 years | Tightly sealed, light-resistant container |

| 4°C | 2 years | Tightly sealed, light-resistant container | |

| In Solvent | -80°C | 6 months | Tightly sealed vial, protected from light |

| -20°C | 1 month | Tightly sealed vial, protected from light |

Table 1: Recommended Storage Conditions for this compound.[1][2]

General Storage Guidelines:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed when not in use to prevent moisture absorption.[3][4][5]

-

Protect from direct sunlight and strong light sources.[4]

-

Avoid repeated freeze-thaw cycles when in solution.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is crucial to determine the re-test period and shelf-life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

Materials:

-

At least three batches of this compound.

-

Climate-controlled stability chambers.

-

Appropriate container closure systems (e.g., amber glass vials with PTFE-lined caps).

Methodology:

-

Sample Preparation: Aliquot samples from each batch into the designated container closure systems.

-

Storage Conditions: Place the samples in stability chambers set to the conditions outlined in Table 2.

-

Testing Frequency: Withdraw samples at the specified time points for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Table 2: ICH Recommended Storage Conditions for Stability Testing.

Illustrative Purity Assessment by HPLC

The following table presents hypothetical data from a stability study of this compound, demonstrating how purity might be tracked over time.

| Time Point (Months) | Storage Condition | Purity (%) by HPLC | Appearance |

| 0 | - | 99.8 | White crystalline solid |

| 3 | 25°C / 60% RH | 99.7 | No change |

| 6 | 25°C / 60% RH | 99.7 | No change |

| 12 | 25°C / 60% RH | 99.6 | No change |

| 3 | 40°C / 75% RH | 99.5 | No change |

| 6 | 40°C / 75% RH | 99.2 | No change |

Table 3: Illustrative Stability Data for this compound.

Visualization of Workflows

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the proper handling and storage of this compound.

Caption: Workflow for handling and storage of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the process for conducting a formal stability study of this compound based on established guidelines.

Caption: Experimental workflow for a stability study of this compound.

References

- 1. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. Benzoic acid, 2-bromo- [webbook.nist.gov]

Deconstructing the Certificate of Analysis for 2-Bromobenzoic acid-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like 2-Bromobenzoic acid-d4 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of the data and experimental protocols typically presented in a CoA for this compound, ensuring its suitability for rigorous research and development applications.

Compound Identification and Specifications

The initial section of a CoA provides fundamental information about the compound.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | o-Bromobenzoic acid-d4 |

| CAS Number | 2133385-73-4[1] |

| Molecular Formula | C₇HD₄BrO₂[1] |

| Molecular Weight | 205.04 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[2] |

Quantitative Analysis: Purity and Isotopic Enrichment

This section is paramount as it details the chemical and isotopic purity of the material, which are critical for its use as an internal standard or in metabolic studies.

Chemical Purity

Chemical purity assesses the presence of any non-deuterated or other chemical impurities.

| Test | Method | Specification | Result |

| Purity by HPLC | HPLC-UV | ≥98.0% | 99.5% |

| Purity by GC-MS | GC-MS | ≥98.0% | 99.8% |

Isotopic Purity

Isotopic purity, or isotopic enrichment, quantifies the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. It is a crucial parameter for applications relying on mass differentiation.

| Test | Method | Specification | Result |

| Isotopic Purity | ¹H NMR / ¹³C NMR | ≥98 atom % D | 99.2 atom % D |

| Deuterium Incorporation | Mass Spectrometry | Report Value | d₄: 99.2%, d₃: 0.7%, d₂: 0.1%, d₁: <0.1%, d₀: <0.1% |

Analysis of Impurities

The CoA also details the analysis of potential impurities that could interfere with experimental results.

Residual Solvents

Residual solvents are organic volatile impurities used or produced in the manufacturing process.[3] Their levels are strictly controlled.

| Test | Method | Specification (ICH Q3C Limits) | Result |

| Residual Solvents | Headspace GC-MS | Class 1, 2, and 3 solvents below ICH limits | Complies |

Elemental Impurities

| Test | Method | Specification | Result |

| Heavy Metals | ICP-MS | ≤10 ppm | <5 ppm |

Water Content

| Test | Method | Specification | Result |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.1% |

Experimental Protocols

Detailed methodologies ensure the reproducibility and validity of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 230 nm.

-

Procedure : A solution of this compound is prepared in the mobile phase, injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to determine purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Residual Solvents

-

Instrumentation : Agilent 7890B GC with 5977A MSD or equivalent.[4]

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas : Helium.

-

Injection : Split/splitless inlet. For residual solvents, a headspace autosampler is used.[3][5]

-

Oven Program : A temperature gradient is used to separate compounds based on their boiling points.

-

MS Detection : Electron Ionization (EI) with a mass range of m/z 35-500.

-

Procedure : For chemical purity, a derivatized sample is injected. For residual solvents, the sample is heated in a sealed vial to release volatile solvents into the headspace, which is then injected into the GC-MS.[6] Identification is based on retention time and mass spectrum comparison to known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment and confirming the positions of deuterium atoms.[7][8]

-

Instrumentation : Bruker Avance III 400 MHz spectrometer or equivalent.

-

Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Nuclei Observed : ¹H and ¹³C.

-

Procedure :

-

¹H NMR : The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. The integral of the remaining proton signals is compared to a known internal standard to quantify the isotopic purity.

-

¹³C NMR : The spectrum provides information on the carbon skeleton and can be used to confirm the structure of the molecule.

-

Mass Spectrometry for Deuterium Incorporation

-

Instrumentation : High-resolution mass spectrometer (e.g., LC-TOF or Q-TOF).

-

Ionization : Electrospray Ionization (ESI) in negative mode.

-

Procedure : The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative intensities of the isotopic peaks (d₀ to d₄) are used to calculate the percentage of each deuterated species.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metals

-

Instrumentation : Agilent 7900 ICP-MS or equivalent.

-

Procedure : The sample is digested in acid and introduced into the ICP-MS. The instrument atomizes and ionizes the sample, and the mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio, allowing for the detection of trace metals at parts-per-billion (ppb) levels.

Karl Fischer Titration for Water Content

-

Instrumentation : Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.

-

Procedure : A known amount of the sample is dissolved in a Karl Fischer solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated based on the amount of reagent consumed.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process and the relationship between the various analytical tests.

Caption: Quality control workflow from sample receipt to final release.

Caption: Relationship between analytical tests and overall purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. cms.agr.wa.gov [cms.agr.wa.gov]

- 5. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromobenzoic acid-d4 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Bromobenzoic acid-d4 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2-Bromobenzoic acid in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation, chromatographic separation, and mass spectrometric ionization.[1][2]

Introduction to 2-Bromobenzoic Acid and the Principle of Isotope Dilution Mass Spectrometry

2-Bromobenzoic acid is a halogenated aromatic carboxylic acid that can be found as a metabolite of various brominated compounds or used as a building block in chemical synthesis. Accurate quantification of this analyte in complex matrices such as plasma or urine is crucial for toxicological studies, environmental monitoring, and pharmacokinetic analysis.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[1] this compound is an ideal internal standard for 2-Bromobenzoic acid because it is chemically identical to the analyte but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[1] Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, even in the presence of significant matrix effects.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of 2-Bromobenzoic acid in human plasma using this compound as an internal standard. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.

2.1. Materials and Reagents

-

2-Bromobenzoic acid (analytical standard, >98% purity)

-

This compound (isotopic purity >98%)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a reputable supplier)

-

Pipettes, centrifuge tubes, and other standard laboratory equipment

2.2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Bromobenzoic acid and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions (for Calibration Curve and Quality Controls): Prepare a series of dilutions from the Analyte Stock Solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples (e.g., 3, 30, 800 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution in a 50:50 (v/v) mixture of methanol and water.

2.3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1][3][4][5]

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to each tube (except for blank samples, to which 20 µL of the 50:50 methanol:water mixture should be added).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions

The following are suggested starting conditions. Method optimization is recommended.

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Negative Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

2.5. Predicted MRM Transitions

The following are predicted MRM transitions for 2-Bromobenzoic acid and its deuterated internal standard. These should be confirmed and optimized by infusing the individual compounds into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Bromobenzoic acid | 199/201 ([M-H]⁻) | 155/157 ([M-H-CO₂]⁻) | 15-25 (to be optimized) |

| This compound | 203/205 ([M-H]⁻) | 159/161 ([M-H-CO₂]⁻) | 15-25 (to be optimized) |

Note: The two m/z values for the precursor and product ions are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Data Presentation and Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10).[3][6] The following tables present expected performance characteristics based on data from structurally analogous compounds.[7] These tables should be used as a guide for the validation of the method for 2-Bromobenzoic acid.

Table 1: Expected Performance in Human Plasma

| Parameter | Expected Value | Comments |

| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to potential protein binding. |

| Matrix Effect | 90 - 115% | A deuterated internal standard is expected to minimize the matrix effect. |

| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |

| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |

Table 2: Expected Performance in Human Urine

| Parameter | Expected Value | Comments |

| Recovery | 80 - 115% | Urine composition can be highly variable, potentially impacting recovery. |

| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and other organic content. |

| Linearity (r²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |

| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |

| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |

Visualizations

Diagram 1: Experimental Workflow for Sample Analysis

A schematic of the experimental workflow from sample preparation to data analysis.

Diagram 2: Principle of Internal Standard Correction

Illustration of how an internal standard corrects for variations throughout the analytical process.

References

- 1. agilent.com [agilent.com]

- 2. scispace.com [scispace.com]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis | MDPI [mdpi.com]

- 5. Protein Precipitation Methods for Proteomics [biosyn.com]

- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of 2-Bromobenzoic Acid in Human Plasma using a Validated LC-MS/MS Method with 2-Bromobenzoic acid-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromobenzoic acid is a compound of interest in various fields, including pharmaceutical and environmental analysis. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and safety assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2-Bromobenzoic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 2-Bromobenzoic acid-d4, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] The protocol outlined below is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Experimental Protocols

1. Materials and Reagents

-

2-Bromobenzoic acid (purity ≥98%)

-

This compound (isotopic purity ≥99%)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 2-Bromobenzoic acid and this compound in methanol to obtain final concentrations of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 2-Bromobenzoic acid primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the blank matrix.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

4. LC-MS/MS System and Conditions

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[1]

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a specified time.

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

Table 1: Mass Spectrometry Parameters

| Parameter | 2-Bromobenzoic acid | This compound |

| Precursor Ion (m/z) | 199.0 | 203.0 |

| Product Ion (m/z) | 155.0 | 159.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | -15 | -15 |

| Declustering Potential (V) | -40 | -40 |

Data Presentation: Quantitative Results

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 2: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| 2-Bromobenzoic acid | 1 - 1000 | >0.995 |

Table 3: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| LLOQ | 1 | <15% | <15% | ±20% |

| LQC | 3 | <10% | <10% | ±15% |

| MQC | 100 | <10% | <10% | ±15% |

| HQC | 800 | <10% | <10% | ±15% |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Bromobenzoic acid.

Caption: Logical flow of LC-MS/MS method development.

References

Application Notes and Protocols for 2-Bromobenzoic Acid-d4 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Bromobenzoic acid-d4 as an internal standard for the quantitative analysis of target analytes in environmental water and soil samples. The inclusion of a deuterated internal standard is a critical component of robust analytical method development, particularly for complex matrices encountered in environmental testing. By mimicking the chemical behavior of the analyte of interest, this compound compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and reliable data.

The methodologies outlined below are based on established principles of environmental analysis utilizing deuterated internal standards in conjunction with mass spectrometry. While specific performance data for this compound is not widely published, the provided quantitative data for a structurally similar compound, 4-Chlorobenzoic acid-d4, in a water matrix serves as a reliable proxy for expected performance.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the expected analytical performance when using a deuterated benzoic acid derivative as an internal standard in environmental sample analysis. This data is derived from studies on analogous compounds and should be considered as a baseline for method validation with this compound.

Table 1: Expected Performance in Water Sample Analysis

| Parameter | Expected Value | Comments |

| Recovery | 80 - 120% | Recovery can be influenced by the extraction method and the physicochemical properties of the target analyte. |

| Matrix Effect | 85 - 115% | Deuterated standards significantly mitigate ion suppression or enhancement from co-eluting matrix components. |

| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification across a range of analyte concentrations. |

| Limit of Quantification (LOQ) | 0.1 - 10 µg/L | Dependent on instrument sensitivity, sample volume, and the specific target analyte. |

| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |

| Accuracy (%Bias) | ± 20% | Reflects the closeness of the measured value to the true value in a complex matrix. |

Table 2: Expected Performance in Soil Sample Analysis

| Parameter | Expected Value | Comments |

| Recovery | 70 - 120% | Soil matrix complexity can lead to greater variability in extraction efficiency. |

| Matrix Effect | 80 - 120% | The diverse organic and inorganic content of soil can lead to more pronounced matrix effects. |

| Linearity (R²) | ≥ 0.99 | Crucial for reliable quantification in heterogeneous soil samples. |

| Limit of Quantification (LOQ) | 1 - 50 µg/kg | Dependent on extraction efficiency, sample size, and instrumentation. |

| Precision (%RSD) | < 20% | Higher variability may be acceptable for complex solid matrices. |

| Accuracy (%Bias) | ± 25% | Wider acceptance criteria may be necessary due to the inherent complexity of soil matrices. |

Experimental Protocols

Protocol 1: Analysis of Target Analytes in Water Samples using this compound Internal Standard

This protocol describes the use of Solid-Phase Extraction (SPE) for the extraction and concentration of target analytes from water samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction (SPE)

-

Sample Filtration: Filter a 100 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

Acidification: Adjust the pH of the filtered sample to < 3 with a suitable acid (e.g., formic acid or sulfuric acid) to ensure acidic analytes are in their neutral form.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the water sample.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3).

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of acidified deionized water to remove interfering polar compounds.

-

Analyte Elution: Elute the target analytes and the internal standard from the cartridge with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient Program:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is typically suitable for acidic compounds like benzoic acid derivatives.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for both the target analyte(s) and this compound.

Protocol 2: Analysis of Target Analytes in Soil Samples using this compound Internal Standard

This protocol details a solvent extraction method for isolating target analytes from soil samples, followed by clean-up and LC-MS/MS analysis.

1. Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Sample Weighing: Weigh 10 g of the homogenized soil into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the soil sample.

-

Extraction:

-

Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water or acetone (B3395972) and hexane).

-

Vortex the sample for 1 minute.

-

Sonciate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction (Optional): For improved recovery, repeat the extraction step with a fresh portion of solvent and combine the supernatants.

-

Solvent Evaporation and Reconstitution: Evaporate the combined supernatant to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. Add a suitable solvent for the clean-up step.

2. Extract Clean-up (Dispersive SPE - dSPE)

-

To the concentrated extract, add a dSPE clean-up salt mixture (e.g., containing C18 sorbent and anhydrous magnesium sulfate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

-

Collect the supernatant for analysis.

3. LC-MS/MS Conditions

-

The LC-MS/MS conditions will generally be similar to those described in Protocol 1. Method optimization for the specific target analytes and soil matrix may be required.

Mandatory Visualization

Caption: General workflow for environmental sample analysis using a deuterated internal standard.

Application of 2-Bromobenzoic Acid-d4 in Pharmacokinetic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development, offering unparalleled precision in the study of pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME).[1][2][3] 2-Bromobenzoic acid-d4, the deuterated analog of 2-Bromobenzoic acid, serves as a valuable tool in these studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for its differentiation from the endogenous or unlabeled compound without significantly altering its chemical properties.[4] This key feature enables its use as an internal standard for quantitative bioanalysis and as a tracer to elucidate metabolic pathways.[1][5][6] Deuteration can also intentionally alter metabolic profiles, a strategy employed to enhance a drug's pharmacokinetic properties.[4][7]

This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic research, with a focus on its application in metabolic studies and as an internal standard in bioanalytical methods.

Application 1: Elucidation of Metabolic Pathways

The metabolism of xenobiotics, including drugs and environmental compounds, is a critical determinant of their efficacy and toxicity. Understanding the metabolic fate of a compound is a key aspect of drug development. Stable isotope labeling is a powerful technique to trace and identify metabolites.[1][2] Studies on the non-deuterated 2-Bromobenzoic acid have shown that it undergoes extensive metabolism.[8]

In Vitro Metabolism of 2-Bromobenzoic Acid

In vitro studies using rat hepatocytes have demonstrated that 2-Bromobenzoic acid is metabolized, with the primary metabolite being the glycine (B1666218) conjugate.[5] Ester glucuronide conjugates are also formed but to a lesser extent.[8] By using this compound, researchers can precisely track the formation of these deuterated metabolites, confirming the metabolic pathways and potentially identifying novel or unexpected biotransformations.

Table 1: In Vitro Metabolism of 2-Bromobenzoic Acid in Rat Hepatocytes [5]

| Compound | Initial Concentration (µg/mL) | Concentration after 4h (µg/mL) | Major Metabolite | Metabolite Concentration after 4h (µg/mL) |

| 2-Bromobenzoic acid | 2.5 | Not specified | Glycine conjugate | Not specified |

| 4-Bromobenzoic acid | 2.2 | 0.7 | Glycine conjugate | 1.85 |

Note: Specific quantitative data for the 2-isomer was not provided in the same format as the 4-isomer in the source.

In Vivo Metabolism of 2-Bromobenzoic Acid

In vivo studies in bile-duct-cannulated rats have confirmed that 2-, 3-, and 4-bromobenzoic acids are extensively metabolized, with the glycine conjugate being the major metabolite identified in both urine and bile.[8] The unchanged parent compounds constituted only a minor portion of the excreted material. These studies highlight the importance of conjugation reactions in the clearance of brominated benzoic acids. The use of this compound in such in vivo studies would facilitate the unequivocal identification and quantification of its metabolites in complex biological matrices.

Table 2: Excretion of Bromine after Intraperitoneal Administration of Bromobenzoic Acids (50 mg/kg) to Rats [8]

| Compound | % of Dose in Urine (48h) | % of Dose in Bile (48h) | Total % Excreted (48h) |

| 2-Bromobenzoic acid | 82-98% (combined) | 82-98% (combined) | 82-98% (combined) |

| 3-Bromobenzoic acid | 82-98% (combined) | 82-98% (combined) | 82-98% (combined) |

| 4-Bromobenzoic acid | 82-98% (combined) | 82-98% (combined) | 82-98% (combined) |

Note: The source provides a combined range for all three isomers.

Experimental Protocol: In Vitro Metabolism in Hepatocytes

This protocol is adapted from studies on bromobenzoic acids.[5]

1. Materials:

- This compound

- Freshly isolated rat hepatocytes

- Incubation buffer (e.g., Hanks' balanced salt solution with NaHCO3 and MgCl2)

- 7-ethoxycoumarin (B196162) (positive control)

- Ice-cold ethanol

- High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS)

2. Procedure:

- Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

- Dilute the hepatocyte suspension with incubation buffer to a final concentration of approximately 2 million cells/mL.

- Add 4 mL of the cell suspension to incubation flasks.

- Place the flasks in a shaking water bath at 37°C to equilibrate.

- Add the this compound working solution to the flasks to achieve the desired final concentration (e.g., 2.5 µg/mL).

- Prepare control incubations: one with the compound and buffer only (no cells), and another with hepatocytes and a model substrate like 7-ethoxycoumarin to verify metabolic activity.

- At various time points (e.g., 0, 1, 2, 4 hours), withdraw 0.5 mL aliquots from each flask.

- Immediately stop the metabolic reaction by adding an equal volume of ice-cold ethanol.

- Centrifuge the samples to pellet the precipitated proteins.

- Analyze the supernatant by LC-MS to identify and quantify the parent compound and its metabolites.

"2-Bromobenzoic_acid_d4" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Glycine_Conjugate_d4" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ester_Glucuronide_d4" [fillcolor="#FBBC05", fontcolor="#202124"];

"2-Bromobenzoic_acid_d4" -> "Glycine_Conjugate_d4" [label="Glycine Conjugation (Major)"];

"2-Bromobenzoic_acid_d4" -> "Ester_Glucuronide_d4" [label="Glucuronidation (Minor)"];

}

Application 2: Internal Standard for Quantitative Bioanalysis

In pharmacokinetic studies, accurate and precise quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS assays.[2][3] this compound is an ideal internal standard for the quantification of unlabeled 2-Bromobenzoic acid or structurally similar compounds. It co-elutes with the analyte during chromatography and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for analytical variability.[2]

Experimental Protocol: Quantitative Analysis of 2-Bromobenzoic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative method adapted from general bioanalytical method validation guidelines and protocols for similar compounds.[2][3][9]

1. Materials:

- Human plasma (blank)

- 2-Bromobenzoic acid (analyte)

- This compound (internal standard, IS)

- Acetonitrile (B52724) (protein precipitation agent)

- Formic acid

- Methanol

- Water (HPLC grade)

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

2. Preparation of Solutions:

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

- Working Solutions:

- Prepare a series of analyte working solutions by diluting the analyte stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

- Prepare an IS working solution (e.g., 1 µg/mL) by diluting the IS stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

- Add 10 µL of the IS working solution to all samples except for the blank matrix.

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions (Illustrative):

- LC System:

- Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and IS, followed by re-equilibration.

- Flow Rate: 0.4 mL/min

- Injection Volume: 10 µL

- MS/MS System (Negative Ion Mode):

- Ionization: Electrospray Ionization (ESI)

- MRM Transitions:

- 2-Bromobenzoic acid: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.

- This compound: Monitor the transition from the deprotonated molecule [M-H]⁻ to its corresponding product ion. The precursor and product ions will be 4 Da higher than the unlabeled analyte.

Table 3: Representative Performance Metrics for a Bioanalytical Method Using a Deuterated Internal Standard [9]

| Parameter | Expected Value | Rationale |

| Linearity (r²) | ≥ 0.99 | Ensures a proportional relationship between concentration and response over the calibration range. |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Reflects the closeness of the measured concentration to the true concentration. |

| Precision (%RSD) | < 15% (< 20% at LLOQ) | Indicates the reproducibility of the measurements. |

| Recovery | 85 - 115% | Measures the efficiency of the extraction process. |

| Matrix Effect | 85 - 115% | Assesses the impact of matrix components on ionization. |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Conclusion

This compound is a versatile and powerful tool for pharmacokinetic studies. Its primary applications include serving as a tracer to investigate metabolic pathways, particularly conjugation reactions, and acting as an ideal internal standard for the accurate and precise quantification of the parent compound or its analogs in complex biological matrices. The protocols and data presented herein provide a framework for researchers to effectively incorporate this compound into their drug development programs, ultimately contributing to a more thorough understanding of a compound's pharmacokinetic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. fda.gov [fda.gov]

- 7. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats by inductively coupled plasma mass spectrometry and high-performance liquid chromatography/inductively coupled plasma mass spectrometry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Derivatized Acids by GC-MS Using 2-Bromobenzoic acid-d4 as an Internal Standard

Abstract

This application note details a robust protocol for the quantitative analysis of organic acids in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To enhance volatility and improve chromatographic separation, the acids are derivatized via silylation. The method incorporates 2-Bromobenzoic acid-d4 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. Detailed experimental procedures, data presentation, and workflow visualization are provided to guide researchers in implementing this methodology.

Introduction

Organic acids are crucial intermediates in a multitude of metabolic pathways. Their accurate quantification in biological samples is essential for diagnosing metabolic disorders, monitoring disease progression, and in various stages of drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity.[1]

However, the inherent polarity and low volatility of many organic acids, particularly carboxylic acids, make their direct analysis by GC challenging, often resulting in poor peak shape and low sensitivity.[2] Chemical derivatization is a necessary step to convert these polar analytes into more volatile and thermally stable forms suitable for GC analysis.[1][2] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is one of the most common and effective derivatization techniques for compounds containing carboxyl, hydroxyl, amino, or thiol groups.[3][4][5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used due to their high reactivity and the volatile nature of their byproducts.[3]

For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.[1] An ideal internal standard mimics the analyte's chemical behavior throughout the entire analytical process, from extraction to detection. This compound is an excellent choice as an internal standard for the analysis of various aromatic and aliphatic carboxylic acids. This document provides a comprehensive protocol for the silylation and subsequent GC-MS analysis of organic acids using this compound.

Experimental Protocols

Materials and Reagents

-

Analytes: Standard compounds of the organic acids of interest.

-